2-Amino-4,6-difluorobenzenesulfonamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Analysis
The systematic IUPAC name for this compound is 2-amino-4,6-difluorobenzenesulfonamide , reflecting its substitution pattern on the benzene ring. The molecular formula C₆H₆F₂N₂O₂S confirms the presence of six carbon atoms, two fluorine atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The sulfonamide group (-SO₂NH₂) contributes to its polarity and hydrogen-bonding capabilities, while the fluorine atoms enhance electronegativity and influence intermolecular interactions.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 153439-17-9 | |
| Molecular Formula | C₆H₆F₂N₂O₂S | |
| Molecular Weight | 208.19 g/mol | |
| SMILES Notation | O=S(C1=C(F)C=C(F)C=C1N)(N)=O |
Crystallographic Structure Determination
Single-Crystal X-ray Diffraction Studies
As of current literature, no single-crystal X-ray diffraction (XRD) data for this compound has been reported. However, XRD is the gold standard for determining bond lengths, angles, and spatial arrangements in crystalline materials. For analogous sulfonamides, such as 2,6-difluorobenzenesulfonamide (CAS 60230-37-7), studies reveal planar benzene rings with sulfonamide groups adopting conformations that optimize hydrogen bonding. Applying Bragg’s law (nλ = 2d sinθ) would enable precise measurement of interatomic distances in this compound.
Molecular Packing and Intermolecular Interactions
The amino and sulfonamide groups likely participate in N–H···O and N–H···F hydrogen bonds, stabilizing the crystal lattice. In 2,6-difluorobenzenesulfonamide, sulfonamide oxygen atoms act as hydrogen-bond acceptors, forming dimers via N–H···O interactions. Similar behavior is expected in this compound, with additional interactions involving the amino group. Fluorine atoms may engage in weak C–F···H–N contacts, influencing solubility and melting points.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectral Assignments
Predicted ¹H NMR signals (in DMSO-d₆):
- Aromatic protons : Two doublets near δ 7.2–7.8 ppm (coupling with adjacent fluorine atoms, J ≈ 8–10 Hz).
- Amino group (-NH₂) : Broad singlet at δ 5.5–6.0 ppm (exchangeable protons).
- Sulfonamide (-SO₂NH₂) : Two singlets at δ 7.0–7.5 ppm (NH₂ protons).
¹⁹F NMR would show two distinct signals for the 4- and 6-fluorine atoms, with chemical shifts between δ -110 to -120 ppm.
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions (cm⁻¹):
- N–H stretching : 3300–3500 (amino and sulfonamide NH₂).
- S=O symmetric/asymmetric stretching : 1150–1350.
- C–F stretching : 1100–1250.
- C–N stretching : 1250–1350.
Properties
CAS No. |
153439-17-9 |
|---|---|
Molecular Formula |
C6H6F2N2O2S |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-amino-4,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
OMMLWHXDRUANRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)S(=O)(=O)N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-4,6-dichlorobenzenesulfonamide (CAS# 89380-17-6)
- Molecular Formula : C₆H₆Cl₂N₂O₂S
- Structural Differences : Fluorine atoms at positions 4 and 6 are replaced by chlorine.
- Properties :
- Biological Activity: No direct data on this compound’s bioactivity is provided in the evidence, but structurally related dichloropyrimidines (e.g., 5-fluoro-2-amino-4,6-dichloropyrimidine) show potent nitric oxide (NO) inhibition (IC₅₀ = 2 μM in mouse peritoneal cells) .
5-Amino-2,4-difluorobenzene-1-sulfonamide
- Structural Differences: The amino group is at position 5 instead of 2.
- Properties: Molecular formula and weight identical to 2-amino-4,6-difluorobenzenesulfonamide. Positional isomerism may alter binding affinity in biological systems .
- Applications: Limited data available; positional isomers are often explored for optimizing drug-receptor interactions.
2-Amino-4,6-dimethoxybenzoic Acid (CAS# 21577-57-1)
- Molecular Formula: C₉H₁₁NO₅
- Structural Differences : Fluorines replaced by methoxy (-OCH₃) groups; sulfonamide replaced by carboxylic acid (-COOH).
- Properties :
- Applications : Used as a synthetic intermediate in dyes and pharmaceuticals.
Key Findings from In Vitro Studies
- NO Inhibition: 2-Amino-4,6-dichloropyrimidines (non-sulfonamide analogs) exhibit strong NO-inhibitory activity (IC₅₀ = 2–36 μM), with 5-fluoro substitution showing the highest potency . 2-Amino-4,6-dihydroxypyrimidines (hydroxyl instead of halogen) are inactive, highlighting the critical role of halogenation .
- Cytotoxicity: Neither dichloropyrimidines nor dihydroxypyrimidines suppress cell viability at tested concentrations .
Comparison of Halogenated vs. Non-Halogenated Analogs
| Compound | Substituents | NO Inhibition (IC₅₀) | Cytotoxicity |
|---|---|---|---|
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Cl, F | 2 μM | None |
| 2-Amino-4,6-dichloropyrimidine | Cl | 9–36 μM | None |
| 2-Amino-4,6-dihydroxypyrimidine | OH | Inactive | None |
Key Observations :
- Fluorine and chlorine synergize to enhance NO inhibition.
- Hydroxyl groups abolish activity, emphasizing the necessity of halogens for bioactivity .
Preparation Methods
Sulfonamide Synthesis via Sulfonyl Chloride Intermediates
A cornerstone of sulfonamide preparation involves the reaction of sulfonyl chlorides with amines. For 2-amino-4,6-difluorobenzenesulfonamide, this approach necessitates the prior synthesis of 4,6-difluorobenzenesulfonyl chloride. Electrophilic sulfonation of 1,3-difluorobenzene under controlled conditions (e.g., chlorosulfonic acid at 0–5°C) could yield the sulfonic acid intermediate, which is subsequently converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅). Reaction with aqueous ammonia or ammonium hydroxide then affords the sulfonamide.
Key Considerations :
-
Regioselectivity : The electron-withdrawing nature of fluorine atoms directs sulfonation to the para position relative to existing substituents, complicating the isolation of the desired regioisomer.
-
Purification : Chromatographic separation or recrystallization is often required to isolate the sulfonamide product, as evidenced by protocols for 2,6-difluorobenzenesulfonamide.
Nitro Group Reduction Pathways
Catalytic Hydrogenation of Nitro Precursors
A widely employed method for aromatic amine synthesis involves the reduction of nitroarenes. Applying this to 2-nitro-4,6-difluorobenzenesulfonamide would require:
-
Nitro-Sulfonamide Precursor Synthesis : Nitration of 4,6-difluorobenzenesulfonamide using nitric acid in sulfuric acid, though this risks over-nitration and requires stringent temperature control (<10°C).
-
Reduction : Catalytic hydrogenation over palladium on carbon (Pd/C) in methanol or ethanol under H₂ pressure (1–3 atm) achieves quantitative conversion to the amine.
Representative Data :
| Starting Material | Catalyst | Solvent | Conditions | Yield | Source |
|---|---|---|---|---|---|
| 2-Nitro-4,6-dichlorophenol | Pd/C | MeOH | 40 psi H₂, 4.5 h | 100% |
Direct Amination of Difluorobenzenesulfonamide
Buchwald-Hartwig Amination
Transition metal-catalyzed C–N coupling offers a route to introduce amino groups at specific positions. For example, treating 4,6-difluorobenzenesulfonamide with a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky ligand (XPhos) in the presence of an ammonia surrogate (e.g., LiHMDS) could facilitate amination at the 2-position.
Challenges :
-
Competing Sites : Fluorine atoms may direct amination to undesired positions, requiring tailored ligand systems.
-
Functional Group Tolerance : The sulfonamide group must withstand the basic conditions of the reaction.
Multi-Step Synthesis from Halogenated Intermediates
Halogenation Followed by Ammonolysis
A sequential approach involving:
-
Directed Halogenation : Lithiation of 4,6-difluorobenzenesulfonamide using LDA at −78°C, followed by quenching with iodine or bromine to install a halogen at the 2-position.
-
Ammonolysis : Displacement of the halogen with ammonia under high pressure (e.g., 100°C, NH₃ in dioxane).
Case Study :
In the synthesis of dabrafenib intermediates, brominated aryl sulfonamides underwent amination with formamide and potassium tert-butoxide at 70–130°C. This suggests that similar conditions could be applied to 2-bromo-4,6-difluorobenzenesulfonamide.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Nitro Reduction | High yielding, well-established | Requires nitro precursor synthesis | 60–100% | Industrial |
| Buchwald-Hartwig | Positional control | Catalyst cost, sensitivity to O₂/H₂O | 40–75% | Lab-scale |
| Sodium Dithionite | Mild conditions, aqueous compatibility | Competing side reactions | 50–80% | Pilot-scale |
| Halogenation/Ammolysis | Direct substitution | Harsh conditions, byproduct formation | 30–65% | Limited |
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., –SO₂NH₂) exhibit deshielding (δ 7.5–8.5 ppm). For this compound, expect singlets for the amino group (δ 5.3–6.1 ppm) and coupling patterns reflecting fluorine’s ortho/para effects.
-
IR Spectroscopy : Key stretches include N–H (3262 cm⁻¹, sulfonamide), S=O (1398, 1188 cm⁻¹), and C–F (1029 cm⁻¹).
Purity Assessment
HPLC methods using C18 columns with acetonitrile/ammonium acetate gradients (e.g., 25–100% CH₃CN over 10 min) achieve baseline separation of sulfonamide derivatives, as demonstrated for 2-amino-4,6-dichlorophenol.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-4,6-difluorobenzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically begins with halogenated benzene derivatives. For fluorinated analogs, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using KF or CsF under anhydrous conditions. Starting from 2-amino-4,6-difluorobenzoic acid (precursor; see ), sulfonamide formation involves reacting with chlorosulfonic acid to generate the sulfonyl chloride intermediate, followed by ammonolysis . Optimization includes controlling temperature (0–5°C during sulfonation) and using catalysts like pyridine to neutralize HCl byproducts .
- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use -NMR to confirm fluorine substitution patterns (δ = -110 to -120 ppm for aromatic F) and -NMR to verify NH and sulfonamide protons .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) using single-crystal diffraction (e.g., Cu-Kα radiation, 200 K) .
- HPLC-MS : Confirm molecular weight (M = 233.1 g/mol) and detect impurities .
Q. How does the fluorine substitution at positions 4 and 6 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology : Fluorine’s strong electron-withdrawing effect activates the benzene ring for SNAr reactions. For example, reactions with amines or alkoxides require mild conditions (e.g., DMF, 60°C) compared to non-fluorinated analogs .
- Experimental Design : Compare reaction rates with 2-amino-4,6-dichlorobenzenesulfonamide ( ) to assess fluorine’s impact. Fluorine’s lower leaving-group ability may necessitate harsher conditions for displacement .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between halogenated analogs (e.g., fluoro vs. chloro derivatives)?
- Methodology :
- Comparative Assays : Test this compound alongside chloro analogs (e.g., ’s dichloro derivative) in standardized bioassays (e.g., nitric oxide inhibition; see ).
- Mechanistic Probes : Use computational tools (e.g., DFT calculations) to compare electronic profiles and binding affinities to target enzymes .
- Data Validation : Ensure purity (>98% via HPLC) and rule out cytotoxicity using viability assays (e.g., MTT in mouse peritoneal cells) .
Q. What strategies can improve the solubility and bioavailability of this compound for in vivo studies?
- Methodology :
- Salt Formation : Prepare hydrochloride salts (common for sulfonamides) to enhance water solubility .
- Co-solvent Systems : Use DMSO/PBS (20:80 v/v) for in vitro assays, or PEG-400 for oral administration .
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or methylsulfonyl) at non-critical positions without disrupting bioactivity .
Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?
- Methodology :
- Protecting Groups : Temporarily protect the amino group (e.g., with acetyl) during sulfonation to prevent side reactions .
- Directed Metalation : Use directing groups (e.g., sulfonamide itself) to control substitution patterns in fluorination or amination reactions .
- Microwave Synthesis : Enhance reaction specificity and reduce byproducts via controlled microwave heating (e.g., 100°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
